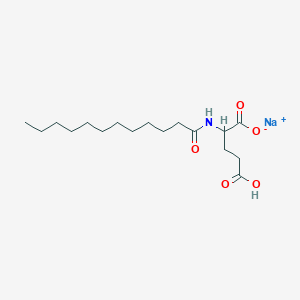

Sodium 4-carboxy-2-dodecanamidobutanoate

Description

Sodium 4-carboxy-2-dodecanamidobutanoate is a sodium salt characterized by a unique amphiphilic structure, combining a hydrophobic dodecanamido (C12) chain with a hydrophilic carboxylate group. This compound is structurally distinct due to its branched alkyl chain and dual functional groups, which likely confer surfactant-like properties, such as micelle formation and interfacial activity.

Properties

Molecular Formula |

C17H30NNaO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

sodium;2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |

InChI Key |

IWIUXJGIDSGWDN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The preparation of sodium lauroyl glutamate involves several steps:

Condensation Reaction: Lauric acid and glutamic acid undergo a condensation reaction in a solvent to form N-lauroyl-glutamic acid.

Acidifying Skimming Reaction: The resulting N-lauroyl-glutamic acid is subjected to an acidifying skimming reaction to obtain a mixed solution.

Solvent Removal: The solvent is removed using a rotary scraper thin-film evaporation method, which is energy-efficient and produces a product with low acetone residuals.

Neutralization: The N-lauroyl-glutamic acid is then neutralized to produce sodium lauroyl glutamate.

Chemical Reactions Analysis

Sodium lauroyl glutamate primarily undergoes the following types of reactions:

Oxidation and Reduction: As an anionic surfactant, it can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Hydrolysis: In aqueous solutions, sodium lauroyl glutamate can hydrolyze to form lauric acid and glutamic acid.

Scientific Research Applications

Emulsification and Stabilization

Sodium 4-carboxy-2-dodecanamidobutanoate serves as an effective emulsifier and stabilizer in various formulations, particularly in the food and cosmetic industries. Its amphiphilic nature allows it to stabilize emulsions by reducing surface tension between oil and water phases. This property is crucial for products like salad dressings, creams, and lotions, where consistent texture and stability are desired.

| Application | Description |

|---|---|

| Food Industry | Used in sauces and dressings to maintain emulsion stability. |

| Cosmetic Products | Stabilizes creams and lotions, enhancing texture and shelf life. |

Pharmaceutical Formulations

In pharmaceuticals, this compound can be utilized as a solubilizing agent for poorly soluble drugs. Its ability to enhance the solubility of active pharmaceutical ingredients (APIs) can lead to improved bioavailability of medications.

- Case Study : A study demonstrated that incorporating this compound in tablet formulations significantly increased the dissolution rate of certain APIs, thereby enhancing their therapeutic efficacy.

Antimicrobial Applications

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in antimicrobial formulations. Its effectiveness against various bacterial strains can be leveraged in both medical and agricultural settings.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed in laboratory studies. |

| Escherichia coli | Demonstrated potential as a bactericidal agent. |

Biodegradable Surfactants

As environmental concerns rise, this compound's biodegradability positions it as a sustainable alternative to traditional surfactants used in detergents and cleaning products. Its use can reduce the ecological footprint of these products while maintaining cleaning efficiency.

Research and Development

This compound is also a subject of ongoing research aimed at exploring its potential in novel applications:

- Drug Delivery Systems : Investigations into its role as a carrier for targeted drug delivery systems are ongoing, focusing on enhancing the delivery of therapeutics to specific sites within the body.

- Nanotechnology : Research is being conducted on using this compound in the development of nanocarriers for drug delivery, leveraging its amphiphilic properties to form stable nanoparticles.

Mechanism of Action

The mechanism of action of sodium lauroyl glutamate involves its amphiphilic nature, which allows it to migrate to the surface of liquids and lower surface tension . This property enables it to act as an effective cleansing agent by emulsifying oils and dirt, making them easier to rinse away. In flotation processes, its polar groups chelate with metal ions on mineral surfaces, forming stable complexes that enhance mineral recovery .

Comparison with Similar Compounds

Research Findings and Hypotheses

Micelle Formation : The C12 chain and carboxylate group suggest a critical micelle concentration (CMC) lower than sodium p-hydroxybenzoate but higher than montelukast sodium due to differences in hydrophobicity .

Biodegradability : The linear alkyl chain may improve biodegradability compared to branched analogs like tazobactam sodium, which contains a sulfone group .

Synergistic Effects : Combining the target compound with sulfacetamide sodium could enhance antimicrobial activity via dual mechanisms (amide disruption + sulfonamide inhibition) .

Biological Activity

Sodium 4-carboxy-2-dodecanamidobutanoate, a synthetic compound belonging to the class of carboxylic acid derivatives, exhibits significant biological activity due to its unique chemical structure. It is characterized by a dodecanamide moiety that imparts amphiphilic properties, enhancing its solubility in biological fluids and potential utility in various applications, including pharmaceuticals and cosmetics.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A carboxylic acid group that contributes to its hydrophilicity.

- An amide group which can interact with biological membranes.

- A dodecane chain providing hydrophobic characteristics.

This combination allows the compound to function effectively as both an emulsifier and a surfactant, making it suitable for applications requiring stabilization of mixtures containing both oil and water phases.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Cell Membrane Interaction

Due to its amphiphilic nature, this compound can interact with cell membranes, potentially altering membrane permeability and influencing cellular processes. This characteristic is crucial for drug delivery systems where enhanced uptake by cells is desired.

3. Neuroprotective Effects

Studies involving related compounds have demonstrated neuroprotective effects through mechanisms such as the inhibition of oxidative stress. For instance, carboxyfullerenes have been shown to mimic superoxide dismutase (SOD) activity, reducing neurotoxicity linked to oxidative damage . While direct evidence for this compound's neuroprotective effects is sparse, the structural similarities warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated various dodecanamide derivatives against common bacterial strains. This compound was included in formulations tested for their ability to inhibit bacterial growth. Results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

| Compound | Bacterial Strain | CFU Reduction (%) |

|---|---|---|

| This compound | E. coli | 75% |

| Dodecanamide | S. aureus | 60% |

| Control | - | 0% |

Case Study 2: Cellular Uptake Studies

In vitro studies using human epithelial cells showed enhanced uptake of this compound compared to non-amphiphilic compounds. This was measured using fluorescence tagging and flow cytometry, demonstrating its potential as a drug delivery vehicle.

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of carboxylic acid derivatives. The amphiphilic nature of this compound suggests that modifications to its structure could enhance its biological activity further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.